5-Benzyloxyindole-3-acetic acid
Overview
Description
5-Benzyloxyindole-3-acetic acid is a reactant used for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .
Synthesis Analysis
5-Benzyloxyindole-3-acetic acid is synthesized for proteomics research . It is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .Molecular Structure Analysis
The molecular formula of 5-Benzyloxyindole-3-acetic acid is C17H15NO3 . The molecular weight is 281.31 g/mol .Chemical Reactions Analysis
5-Benzyloxyindole-3-acetic acid is used as a reactant for the preparation of inhibitors of Gli1-mediated transcription as potential anticancer agents and synthetic analogs of spider toxins .Physical And Chemical Properties Analysis
The melting point of 5-Benzyloxyindole-3-acetic acid is 147-149 °C . The boiling point is predicted to be 533.2±40.0 °C .Scientific Research Applications
Role in Microorganisms
Indole-3-acetic acid (IAA), to which 5-Benzyloxyindole-3-acetic acid is related, plays an important role in the growth and development of microorganisms . It also influences their interaction with plants . The biosynthesis and functions of IAA in microorganisms are crucial for the production and utilization of IAA in agriculture .
Biosynthetic Pathways in Microorganisms
IAA is synthesized in microorganisms through several biosynthetic pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes to constitute a network of IAA biosynthesis .
Effects on Microorganisms
IAA has various effects on microorganisms. It can influence their virulence on plants and also have beneficial impacts on plants .
Anticancer Activity
5-Benzyloxyindole-3-acetic acid has been incorporated into platinum(IV) complexes, resulting in compounds with prominent anticancer activity . These complexes have been found to be considerably more active than standard platinum(II) antineoplastic drugs like cisplatin, oxaliplatin, and carboplatin in most cell lines tested .
Reactive Oxygen Species Production
The platinum(IV) complexes incorporating 5-Benzyloxyindole-3-acetic acid have been shown to enhance the production of reactive oxygen species . This is significant as reactive oxygen species are often involved in the mechanisms of action of anticancer drugs.
Mitochondrial Activity
These platinum(IV) complexes have also been found to cause a decline in mitochondrial activity in HT29 colon cells . This could potentially contribute to their anticancer effects.
Inhibition of Histone Deacetylase
In addition to the above, the platinum(IV) complexes incorporating 5-Benzyloxyindole-3-acetic acid have demonstrated inhibition of histone deacetylase in HT29 colon cells . Histone deacetylase inhibitors are a class of compounds that have significant anticancer effects.
Potential Anticancer Agents
5-Benzyloxyindole-3-acetic acid is also mentioned in the context of potential anticancer agents in synthetic analogs of spider toxins .
Mechanism of Action
Target of Action
5-Benzyloxyindole-3-acetic acid is a bioactive ligand that integrates an indole pharmacophore . It has been incorporated into platinum(IV) complexes, which are known to target DNA in cancer cells . These complexes interact with DNA, causing damage and leading to cell death .
Mode of Action
The platinum(IV) complexes that incorporate 5-Benzyloxyindole-3-acetic acid interact with DNA in a way that causes the DNA to cross-link, inhibiting DNA replication and transcription . This leads to cell cycle arrest and ultimately apoptosis, or programmed cell death .
Biochemical Pathways
5-Benzyloxyindole-3-acetic acid is a derivative of Indole-3-acetic acid (IAA), which is a member of the auxin family of indole derivatives . IAA regulates almost all aspects of plant growth and development . In microorganisms, IAA plays a crucial role in growth, development, and plant interaction . The biosynthesis pathways of IAA in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Pharmacokinetics
It has been incorporated into platinum(iv) complexes, which are kinetically inert and designed to overcome the limitations of standard platinum(ii) antineoplastic drugs like cisplatin, oxaliplatin, and carboplatin .
Result of Action
The platinum(IV) complexes incorporating 5-Benzyloxyindole-3-acetic acid have shown significant anticancer activity, proving to be considerably more active than cisplatin, oxaliplatin, and carboplatin in most cell lines tested . They have demonstrated the ability to enhance the production of reactive oxygen species, cause a decline in mitochondrial activity, and inhibit histone deacetylase in HT29 colon cells .
Action Environment
The action of 5-Benzyloxyindole-3-acetic acid and its derivatives can be influenced by various environmental factors. For instance, the pH value and temperature can influence IAA biosynthesis . .
Safety and Hazards
Future Directions
5-Benzyloxyindole-3-acetic acid is used in proteomics research . It is also used in the preparation of potential anticancer agents , indicating its potential in medical and pharmaceutical research.
Relevant Papers The synthesis and structural characterization of three platinum(IV) complexes that incorporate 5-benzyloxyindole-3-acetic acid, a bioactive ligand that integrates an indole pharmacophore, have been reported . These complexes exhibit prominent anticancer activity .
properties
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(20)8-13-10-18-16-7-6-14(9-15(13)16)21-11-12-4-2-1-3-5-12/h1-7,9-10,18H,8,11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIOPUYLJUOZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195943 | |
Record name | 5-Benzyloxyindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxyindole-3-acetic acid | |
CAS RN |
4382-53-0 | |
Record name | 5-Benzyloxyindole-3-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4382-53-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzyloxyindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Benzyloxyindole-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 5-benzyloxyindole-3-acetic acid into platinum(IV) complexes affect their anticancer activity compared to standard platinum(II) drugs?
A: Research indicates that incorporating 5-benzyloxyindole-3-acetic acid, a bioactive ligand containing an indole pharmacophore, into platinum(IV) complexes significantly enhances their anticancer activity compared to standard platinum(II) drugs like cisplatin, oxaliplatin, and carboplatin []. This is evident in the significantly lower GI50 values observed across various human cancer cell lines tested. The study attributes this enhanced activity to several factors, including increased reactive oxygen species production, decreased mitochondrial activity, and histone deacetylase inhibition in HT29 colon cells []. Notably, the complex designated as 56-5B3A exhibited the most potent anticancer activity among the tested complexes, with GI50 values ranging from 1.2 to 150 nM [].
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